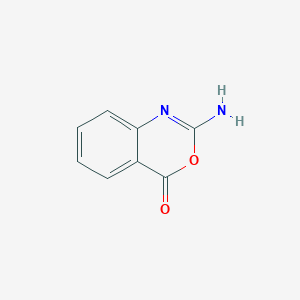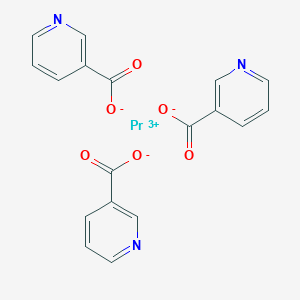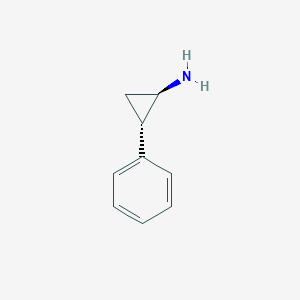
乳酸リチウム
概要
説明
Lithium lactate is a chemical compound formed by the combination of lithium and lactic acid. It is a salt with the chemical formula CH₃CH(OH)COOLi. This compound is an amorphous solid that is highly soluble in water and organic solvents. Lithium lactate is known for its optical isomerism and is used in various scientific and industrial applications .
科学的研究の応用
Lithium lactate has a wide range of applications in scientific research, including:
Medicine: Lithium lactate exhibits mood-stabilizing effects, particularly in individuals with bipolar disorder.
Industry: It is used in the dye industry, organic synthesis, and electrochemical fields.
作用機序
Target of Action
Lithium lactate, a salt of lithium and lactic acid, primarily targets two enzymatic chains or pathways: inositol monophosphatase within the phosphatidylinositol signaling pathway and the protein kinase glycogen synthase kinase 3 . Lithium inhibits these enzymes by displacing the normal cofactor magnesium . Lactate also plays a crucial role in regulating the immune response, thus affecting immune surveillance and escape-related behaviors .
Mode of Action
Lithium lactate’s mode of action involves its interaction with its primary targets. Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
Lithium lactate affects several biochemical pathways. In the dopamine pathway, lithium administration alters the functionality of the subunits of the dopamine-associated G protein, likely correcting the dopamine dysregulation . In the glutamate pathway, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . Lactate metabolism also plays a significant role, with lactate being produced from glycolysis or glutamine decomposition and being metabolized through the tricarboxylic acid cycle .
Pharmacokinetics
Lithium lactate exhibits profoundly different pharmacokinetics compared to the more common FDA-approved salt, lithium carbonate . It produces elevated plasma and brain lithium levels out to 48 hours while attenuating the spike associated with the toxic side effects of current lithium therapeutics .
Result of Action
The molecular and cellular effects of lithium lactate’s action are diverse. It plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . It also promotes the excretion of uric acid from the body .
生化学分析
Biochemical Properties
Lithium lactate plays a significant role in biochemical reactions, particularly in the context of lactic acid fermentation. It is produced through the fermentation of pyruvate via lactate dehydrogenase during normal metabolism and exercise . Lithium lactate interacts with several enzymes and proteins, including lactate dehydrogenase, which catalyzes the conversion of pyruvate to lactate. Additionally, lithium lactate has been shown to influence the phosphatidylinositol pathway and inhibit glycogen synthase kinase-3 (GSK-3) activity, which are crucial for its mood-stabilizing effects .
Cellular Effects
Lithium lactate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, lithium lactate can modulate the activity of T cells by promoting the transport of lactate into mitochondria, thereby enhancing their energy production and effector functions . This effect is particularly significant in the context of tumor-reactive CD8+ T cells, where lithium lactate helps in revitalizing these cells by shunting lactic acid into mitochondria .
Molecular Mechanism
At the molecular level, lithium lactate exerts its effects through several mechanisms. It binds to and inhibits GSK-3, which leads to the activation of various downstream signaling pathways . This inhibition results in changes in gene expression that are associated with mood stabilization and neuroprotection. Additionally, lithium lactate influences the phosphatidylinositol pathway, which plays a role in cellular signaling and metabolism . The compound’s interaction with lactate dehydrogenase also facilitates the conversion of pyruvate to lactate, contributing to its metabolic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium lactate can change over time. Studies have shown that the stability and degradation of lithium lactate can impact its long-term effects on cellular function. For example, whole blood lactate measurements indicate that lactate concentrations can increase over time when stored at room temperature, which may affect the interpretation of experimental results . Additionally, the stability of lithium lactate in various storage conditions can influence its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of lithium lactate vary with different dosages in animal models. Research has demonstrated that lithium lactate can improve motor behavior in zebrafish and mice at specific dosages . At higher doses, lithium lactate may induce adverse effects such as polydipsia and changes in gene expression . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
Lithium lactate is involved in several metabolic pathways, including glycolysis and the lactate shuttle. It is produced from pyruvate via lactate dehydrogenase and can be transported into cells by monocarboxylate transporters (MCTs) . Within cells, lithium lactate can be further metabolized to produce energy or serve as a signaling molecule. The compound’s role in the lactate shuttle highlights its importance in coordinating energy metabolism and cellular signaling .
Transport and Distribution
The transport and distribution of lithium lactate within cells and tissues are mediated by MCTs and accessory proteins such as basigin . These transporters facilitate the movement of lithium lactate across cell membranes, allowing it to accumulate in specific cellular compartments. The interaction between lithium lactate and MCTs is crucial for its physiological effects, particularly in the context of cancer and immune cell function .
Subcellular Localization
Lithium lactate’s subcellular localization can influence its activity and function. Studies have shown that lithium exposure can affect the localization of proteins such as USP4 within cells . In HeLa cells, lithium treatment has been observed to increase the nuclear localization of USP4, which may have implications for its role in cellular signaling and gene expression . The targeting of lithium lactate to specific cellular compartments is likely mediated by post-translational modifications and interactions with other biomolecules.
準備方法
Lithium lactate can be synthesized through the neutralization of lactic acid with lithium hydroxide. The reaction is as follows: [ \text{LiOH} + \text{CH}_3\text{CH(OH)COOH} \rightarrow \text{CH}_3\text{CH(OH)COOLi} + \text{H}_2\text{O} ] This method involves dissolving lactic acid in a lithium bicarbonate solution, adjusting the pH value and temperature appropriately during the process .
化学反応の分析
Lithium lactate undergoes various chemical reactions, including:
類似化合物との比較
Lithium lactate can be compared with other similar compounds such as:
Sodium lactate: Sodium lactate is another salt of lactic acid, but it contains sodium instead of lithium.
Lithium carbonate: Lithium carbonate is a widely used lithium salt in the treatment of bipolar disorder.
Lithium citrate: Lithium citrate is another lithium salt used in medicine, particularly for its mood-stabilizing properties.
Lithium lactate stands out due to its unique combination of lithium and lactic acid, making it a versatile compound with applications in various fields.
特性
IUPAC Name |
lithium;2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQWYZBANWAFMQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883597 | |
| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867-55-0, 27848-80-2 | |
| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium (S)-lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027848802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-hydroxy-, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lithium (S)-lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


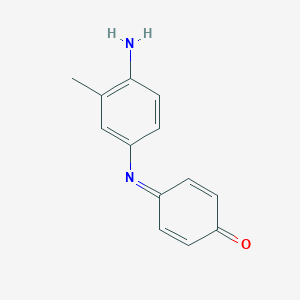


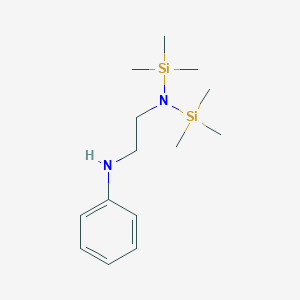

![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)

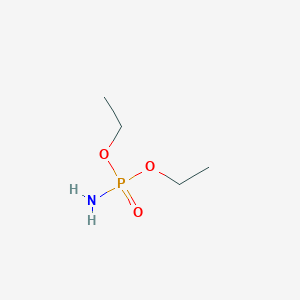
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
